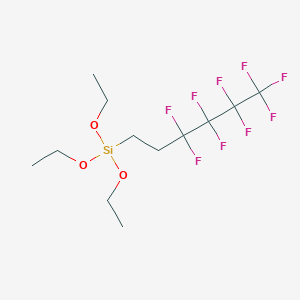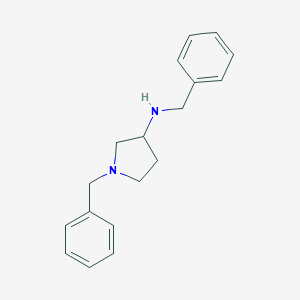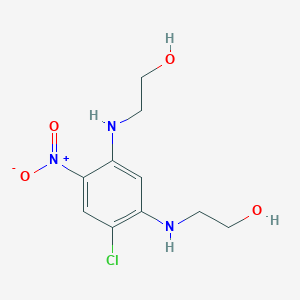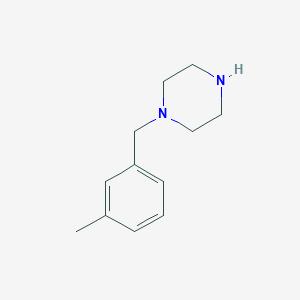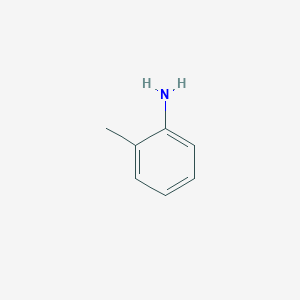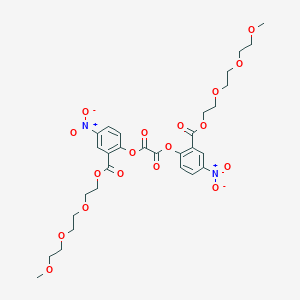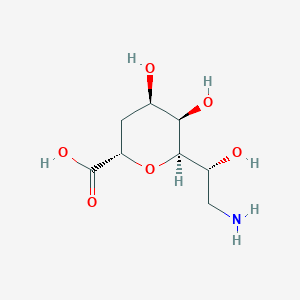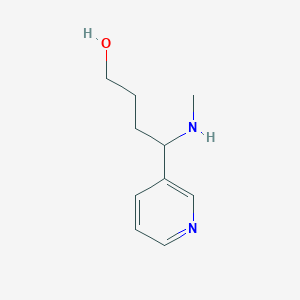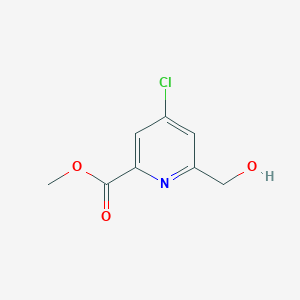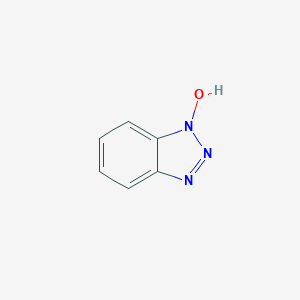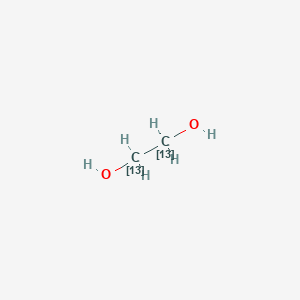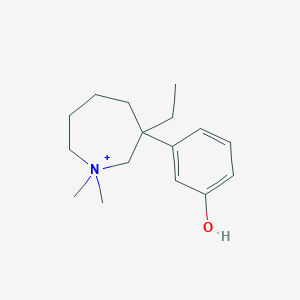
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is a chemical compound that has been studied extensively in scientific research. It is a member of the azepine family of compounds and is known to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It is also believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. These actions are thought to contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- in lab experiments is its potential therapeutic effects. It has been found to have potential use in the treatment of various neurological disorders and cancers. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could be useful in the study of various diseases. One limitation is that its mechanism of action is not fully understood, which could make it difficult to study in certain contexts.
Future Directions
There are several future directions for research on 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-. One direction is to further study its potential use in the treatment of various neurological disorders and cancers. Another direction is to further study its mechanism of action to gain a better understanding of how it works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- involves the reaction of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- with an appropriate base. This reaction results in the formation of the azepine ring and the subsequent formation of the 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- compound. This synthesis method has been studied extensively and has been found to be efficient and effective.
Scientific Research Applications
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of various cancers.
properties
CAS RN |
103939-92-0 |
|---|---|
Product Name |
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- |
Molecular Formula |
C16H26NO+ |
Molecular Weight |
248.38 g/mol |
IUPAC Name |
3-(3-ethyl-1,1-dimethylazepan-1-ium-3-yl)phenol |
InChI |
InChI=1S/C16H25NO/c1-4-16(14-8-7-9-15(18)12-14)10-5-6-11-17(2,3)13-16/h7-9,12H,4-6,10-11,13H2,1-3H3/p+1 |
InChI Key |
NOLDCYJGILSJLZ-UHFFFAOYSA-O |
SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
synonyms |
N-methylmeptazinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
